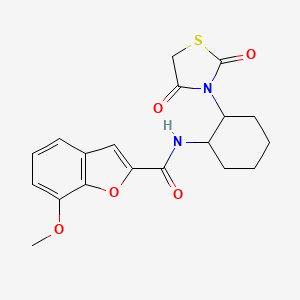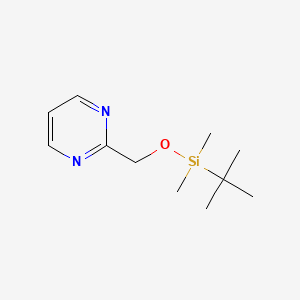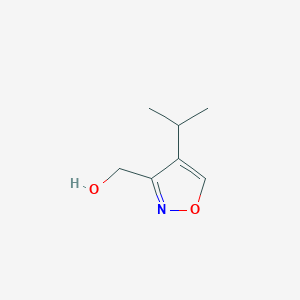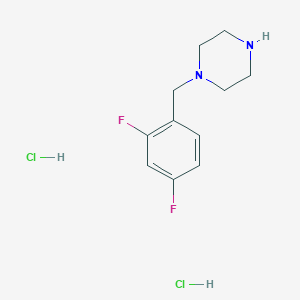
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-7-methoxybenzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-7-methoxybenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activity
Research on thiazolidine-2,4-dione derivatives, which share a core structure with the specified compound, has shown antimicrobial and antifungal properties. These derivatives were synthesized and characterized, demonstrating activity against both Gram-positive and Gram-negative bacteria, as well as fungal isolates such as Candida albicans. Notably, one compound exhibited antibacterial activity specifically against Staphylococcus aureus among the Gram-positive bacteria (Alhameed et al., 2019).
Antiproliferative and Antioxidant Capacity
Another study focused on the synthesis of benzimidazole/benzothiazole-2-carboxamides, evaluating their antiproliferative activity against human cancer cells and their antioxidant capacity. One compound demonstrated significant antiproliferative activity, while another showed outstanding antioxidant capabilities, surpassing the reference antioxidant BHT in tests. These findings highlight the potential of such compounds in developing treatments for cancer and oxidative stress-related conditions (Cindrić et al., 2019).
Anticancer Evaluation and QSAR Studies
4-Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial and anticancer potentials. Notably, specific compounds displayed significant activity against microbial agents and cancer cell lines. QSAR studies underscored the importance of topological and electronic parameters in determining the activity of these compounds, suggesting pathways for optimizing their therapeutic efficacy (Deep et al., 2016).
Synthesis and Biological Evaluation
A study synthesized a series of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, and evaluated them for cytotoxic and antimicrobial activities. Some compounds exhibited significant cytotoxicity against cancer cell lines and moderate antimicrobial effects, highlighting their potential in cancer therapy and infection control (Nam et al., 2010).
Antidiabetic Potential
Research into thiazolidine-2,4-dione derivatives has also indicated their potential as antidiabetic agents. A specific compound was identified as a promising candidate for diabetes mellitus treatment, showcasing the versatility of thiazolidine-based compounds in addressing a variety of health conditions (Nomura et al., 1999).
Orientations Futures
The future directions for research on this compound would depend on its biological activities and potential applications. Thiazolidinones are an active area of research due to their diverse biological activities , and this compound could potentially be of interest in fields such as medicinal chemistry or drug discovery.
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-25-14-8-4-5-11-9-15(26-17(11)14)18(23)20-12-6-2-3-7-13(12)21-16(22)10-27-19(21)24/h4-5,8-9,12-13H,2-3,6-7,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKMAJJYWOZTBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCCCC3N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500131.png)
![2-[[1-(2-Pyridin-3-ylacetyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2500132.png)
![N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2500133.png)
![(4-Bromophenyl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2500134.png)

![({2-[(5-Chloropyridin-3-yl)oxy]-5-fluorophenyl}methyl)(methyl)amine](/img/structure/B2500138.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2500141.png)
![1-(2,5-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2500142.png)
![Ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2500143.png)

![1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2500146.png)

